molecular formula C17H15ClN2O2 B13892542 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole

Cat. No.: B13892542
M. Wt: 314.8 g/mol
InChI Key: ZJZVSBAPCQEWDV-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chlorophenyl group, two methyl groups, and a nitro group attached to the indole core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole typically involves multi-step organic reactions One common method includes the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indole ringIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Medicine: Indole derivatives, including this compound, have shown potential in developing new therapeutic agents for treating diseases such as cancer, microbial infections, and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole can be compared with other indole derivatives such as:

    1-Methylindole: Lacks the chlorophenyl and nitro groups, making it less reactive in certain chemical reactions.

    5-Nitroindole: Similar nitro group but lacks the chlorophenyl and additional methyl groups, affecting its biological activity.

    4-Chloroindole: Contains the chlorophenyl group but lacks the nitro and additional methyl groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole

InChI

InChI=1S/C17H15ClN2O2/c1-11-9-16-15(12(2)17(11)20(21)22)7-8-19(16)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3

InChI Key

ZJZVSBAPCQEWDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Cl)C(=C1[N+](=O)[O-])C

Origin of Product

United States

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